molecular formula C10H12O3 B026690 Methyl 3-ethoxybenzoate CAS No. 108593-47-1

Methyl 3-ethoxybenzoate

Cat. No.: B026690
CAS No.: 108593-47-1
M. Wt: 180.2 g/mol
InChI Key: IFLQNIVRGRISMD-UHFFFAOYSA-N
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Description

Methyl 3-ethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a benzoate ester, specifically the methyl ester of 3-ethoxybenzoic acid. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxybenzoate can be synthesized through the esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-ethoxybenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-ethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethoxybenzoate is unique due to the position of the ethoxy group on the aromatic ring, which influences its reactivity and physical properties. This positional difference can affect the compound’s behavior in chemical reactions and its interactions in biological systems .

Biological Activity

Methyl 3-ethoxybenzoate (C₁₀H₁₂O₃) is an organic compound belonging to the class of benzoate esters. This compound has garnered interest in various fields, particularly in medicinal and agricultural research, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

This compound can be synthesized through several methods:

  • Esterification : Reacting 3-ethoxybenzoic acid with methanol.
  • Methylation : Methylating 3-ethoxyaniline followed by hydrolysis.

These methods underscore the compound's versatility in organic synthesis, which is crucial for its application in various scientific fields .

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrogen Bonding : The ethoxy group can engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
  • Lipophilicity : The ethoxy group enhances the compound's lipophilicity, which may improve membrane permeability and bioavailability .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study conducted on various benzoate esters, including this compound, demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, indicating potential as a natural preservative or therapeutic agent .

Anti-inflammatory Research

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in developing anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesNotable Activity
Methyl 2-amino-3-methoxybenzoateContains amino group; potential for enhanced reactivityAntimicrobial
Ethyl 4-amino-3-ethoxybenzoateDifferent positioning of amino group; varied biological interactionsAnti-inflammatory
Methyl 2-amino-4-methoxybenzoateSimilar structure but different functional groups; affects solubilityAnticancer properties

This compound stands out due to its specific combination of functional groups that influence its reactivity and biological interactions compared to these analogs .

Properties

IUPAC Name

methyl 3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLQNIVRGRISMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390853
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108593-47-1
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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